molecular formula C5H9NO3 B1352374 Oxo(propan-2-ylamino)acetic acid CAS No. 29262-57-5

Oxo(propan-2-ylamino)acetic acid

Cat. No. B1352374
CAS RN: 29262-57-5
M. Wt: 131.13 g/mol
InChI Key: KBMFHCMLHQGQEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of additives like OxymaPure in combination with carbodiimide (DIC) to improve the yield and purity of α-ketoamide derivatives, as demonstrated in the synthesis of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives . This suggests that similar strategies could be employed in the synthesis of oxo(propan-2-ylamino)acetic acid to enhance the reaction outcomes.

Molecular Structure Analysis

The molecular structure of compounds similar to oxo(propan-2-ylamino)acetic acid has been studied using X-ray diffraction and quantum chemical calculations. For instance, the charge density and molecular dynamics of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid were analyzed, revealing the importance of hydrogen bonding in the stabilization of the molecular structure . These techniques could be applied to oxo(propan-2-ylamino)acetic acid to gain a deeper understanding of its molecular conformation.

Chemical Reactions Analysis

The papers do not provide specific reactions for oxo(propan-2-ylamino)acetic acid. However, the synthesis and characterization of related compounds, such as (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, involve reactions that could be relevant, such as the use of fluoromethoxyimino groups to modify cephalosporin antibiotics . This indicates that oxo(propan-2-ylamino)acetic acid could potentially be used in similar chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been studied, providing insights into their behavior. For example, the synthesis and structural studies of (2-oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids discuss the molecular conformations in solution and crystal form . The properties of oxo(propan-2-ylamino)acetic acid could be inferred from such studies, suggesting potential solubility characteristics and crystalline behavior.

Scientific Research Applications

Enzymatic Hydroxylation and Drug Metabolism

Research by Kinne et al. (2009) demonstrates the enzymatic hydroxylation of compounds structurally related to "Oxo(propan-2-ylamino)acetic acid," utilizing fungal peroxygenases for the synthesis of human drug metabolites. This process underscores the potential of using enzymes for the regioselective modification of complex molecules, paving the way for the development of novel drug metabolites with improved properties or for probing metabolic pathways (Kinne et al., 2009).

Anti-inflammatory and Analgesic Agents

Abadi et al. (2005) synthesized derivatives of quinoline, which shares the nitrogen-containing heterocycle common to "Oxo(propan-2-ylamino)acetic acid." These compounds exhibited significant anti-inflammatory and analgesic activities without inducing stomach ulceration in rats. Their study highlights the importance of nitrogen heterocycles in designing drugs with desired pharmacological activities (Abadi et al., 2005).

Aldose Reductase Inhibitors

Kučerová-Chlupáčová et al. (2020) explored the inhibitory effects of (4-oxo-2-thioxothiazolidin-3-yl)acetic acids on aldose reductase, an enzyme implicated in diabetic complications. Their findings demonstrate the therapeutic potential of structurally related compounds in managing diabetes-related disorders, emphasizing the role of sulfur and oxygen atoms in medicinal chemistry (Kučerová-Chlupáčová et al., 2020).

Photoremovable Protecting Groups

Literák et al. (2008) investigated 1-oxoindan-2-yl and 1,3-dioxoindan-2-yl esters as photoremovable protecting groups, a concept relevant to "Oxo(propan-2-ylamino)acetic acid" due to its potential for modification and release under specific conditions. Their research provides insights into the use of such compounds in the controlled release of active molecules, a crucial aspect of drug delivery systems (Literák et al., 2008).

Environmental Applications

Silva et al. (2019) conducted theoretical and experimental studies on peracetic acid, focusing on its decomposition mechanisms for wastewater treatment applications. This research is relevant due to the oxidative properties shared by peracetic acid and "Oxo(propan-2-ylamino)acetic acid," highlighting the broader environmental applications of such compounds (Silva et al., 2019).

properties

IUPAC Name

2-oxo-2-(propan-2-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-3(2)6-4(7)5(8)9/h3H,1-2H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMFHCMLHQGQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428368
Record name (isopropylamino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Isopropylamino)(oxo)acetic acid

CAS RN

29262-57-5
Record name (isopropylamino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(propan-2-yl)carbamoyl]formic acid
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